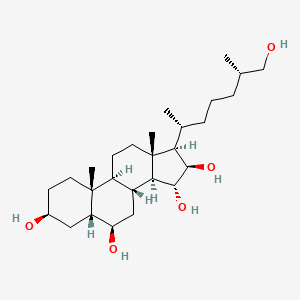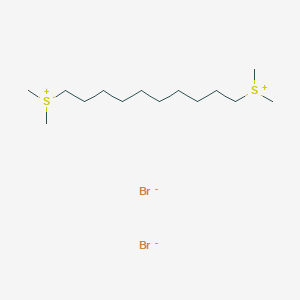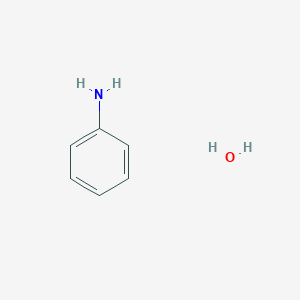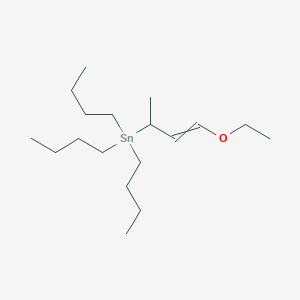![molecular formula C13H8FN B12564009 2-Fluorobenzo[f]quinoline CAS No. 163275-65-8](/img/structure/B12564009.png)
2-Fluorobenzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobenzo[f]quinoline is a fluorinated derivative of benzo[f]quinoline, an aza-polynuclear aromatic nitrogen heterocycle. This compound is characterized by the presence of a fluorine atom at the 2-position of the benzo[f]quinoline structure. The incorporation of fluorine into the quinoline ring system often enhances the biological activity and chemical properties of the compound, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzo[f]quinoline can be achieved through various methods, including cyclization and cycloaddition reactions, nucleophilic substitution of fluorine atoms, and cross-coupling reactions. One common approach involves the reaction of quinoline derivatives with fluorinating agents under controlled conditions . For instance, the reaction of 2-aminobenzonitrile with fluorine gas in the presence of a catalyst can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Fluorobenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of organic light-emitting devices (OLEDs) and other advanced materials
Wirkmechanismus
The mechanism of action of 2-Fluorobenzo[f]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in antibacterial applications, the compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
Vergleich Mit ähnlichen Verbindungen
2-Fluoroquinoline: Similar in structure but lacks the fused benzene ring.
2-Fluorobenzo[h]quinoline: Differs in the position of the nitrogen atom in the quinoline ring.
Fluoroquinolones: A class of antibiotics with a fluorine atom at the 6-position of the quinoline ring
Uniqueness: 2-Fluorobenzo[f]quinoline is unique due to its specific substitution pattern and the presence of the fluorine atom at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
163275-65-8 |
|---|---|
Molekularformel |
C13H8FN |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
2-fluorobenzo[f]quinoline |
InChI |
InChI=1S/C13H8FN/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10/h1-8H |
InChI-Schlüssel |
QLVVFCDIRRCTND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)

![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)


![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)

